Corticosterone Secretion-Inducing Activity: Prosapogenin S-PS Exhibits 4-Fold Higher Potency Than Parent Ginsenoside GRb1
In a direct head-to-head comparison, the genuine prosapogenin S-PS (which lacks a sugar residue at the C-20 position of protopanaxadiol) demonstrated an ED50 of 28 μmol/kg for inducing plasma corticosterone secretion in rats [1]. This value represents a 4-fold increase in potency compared to the parent ginsenoside GRb1 (ED50 = 112 μmol/kg) and 1.5-fold higher potency than the fully deglycosylated sapogenin S-PPD (ED50 = 42 μmol/kg). The artifact prosapogenin R-PS showed nearly identical activity (ED50 = 26 μmol/kg), confirming that the C-20 deglycosylation is the key structural determinant [1].
| Evidence Dimension | In vivo corticosterone secretion induction (ED50, μmol/kg, i.p.) |
|---|---|
| Target Compound Data | S-PS: 28 μmol/kg; R-PS: 26 μmol/kg |
| Comparator Or Baseline | Ginsenosides: GRd (7.1 μmol/kg), GRb2 (20 μmol/kg), GRc (44 μmol/kg), GRb1 (112 μmol/kg), GRe (107 μmol/kg), GRg1 (>160 μmol/kg); Sapogenins: S-PPD (42 μmol/kg), R-PPD (32 μmol/kg) |
| Quantified Difference | S-PS is 4.0x more potent than GRb1 (112/28); 1.5x more potent than S-PPD (42/28) |
| Conditions | Male Wistar rats, intraperitoneal administration, plasma corticosterone measured at 30 min post-dose |
Why This Matters
This data quantifies the intermediate bioactivity profile of prosapogenin relative to both the parent ginsenoside and the fully deglycosylated sapogenin, enabling researchers to select the appropriate molecular form for targeted endocrine studies.
- [1] Hiai S, Sasaki S, Oura H. Evaluation of corticosterone secretion-inducing activities of ginsenosides and their prosapogenins and sapogenins. Chem Pharm Bull. 1983;31(1):168-174. View Source
